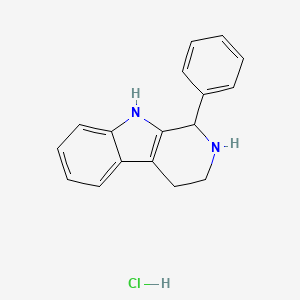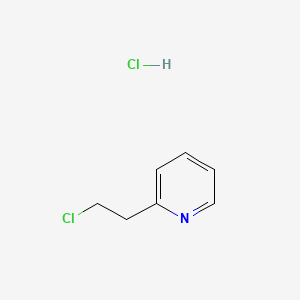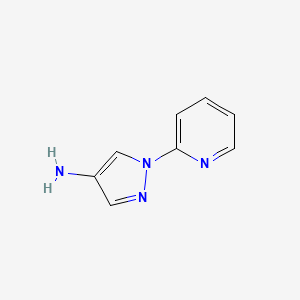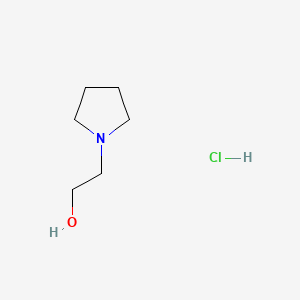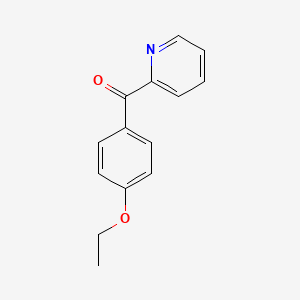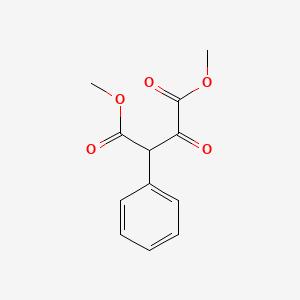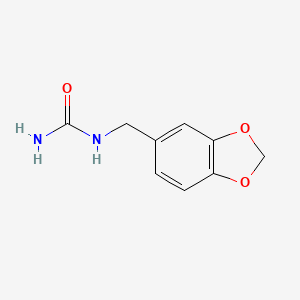
N-(1,3-benzodioxol-5-ylmethyl)urea
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)urea, also known as BDMU, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BDMU is a urea derivative that has been synthesized using different methods.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)urea exerts its effects by inhibiting the activity of certain enzymes in the body. One of the enzymes that N-(1,3-benzodioxol-5-ylmethyl)urea inhibits is carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, N-(1,3-benzodioxol-5-ylmethyl)urea can affect these physiological processes.
Efectos Bioquímicos Y Fisiológicos
N-(1,3-benzodioxol-5-ylmethyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)urea can inhibit the growth of cancer cells by inducing apoptosis or cell death. N-(1,3-benzodioxol-5-ylmethyl)urea has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes in the brain. In addition, N-(1,3-benzodioxol-5-ylmethyl)urea has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(1,3-benzodioxol-5-ylmethyl)urea is also soluble in various solvents, which makes it easy to use in experiments. However, there are some limitations to using N-(1,3-benzodioxol-5-ylmethyl)urea in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)urea can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(1,3-benzodioxol-5-ylmethyl)urea can react with other compounds in the body, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)urea. One direction is to further investigate its anticancer properties and to develop N-(1,3-benzodioxol-5-ylmethyl)urea-based drugs for cancer treatment. Another direction is to study the neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)urea and to develop N-(1,3-benzodioxol-5-ylmethyl)urea-based drugs for the treatment of neurological disorders. In addition, further studies are needed to investigate the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)urea and to determine its potential applications in other fields.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)urea has been studied for its potential applications in various fields. One of the applications of N-(1,3-benzodioxol-5-ylmethyl)urea is in the field of cancer research. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)urea has anticancer properties and can inhibit the growth of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)urea has also been studied for its potential applications in the field of neuroscience. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)urea can inhibit the activity of certain enzymes in the brain, which can lead to neuroprotective effects.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984183 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)urea | |
CAS RN |
65609-28-1 | |
| Record name | NSC121312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


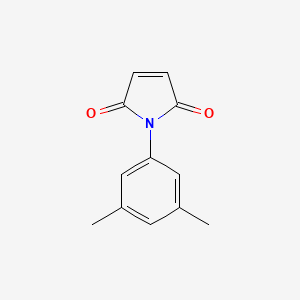
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)
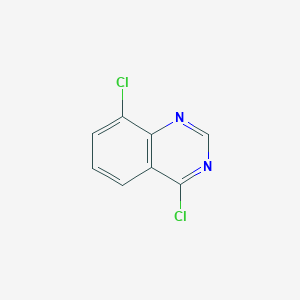
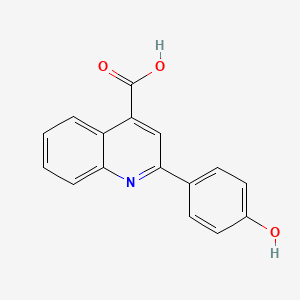
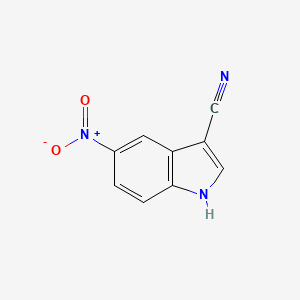
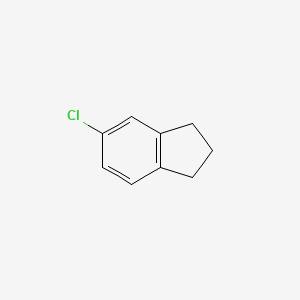
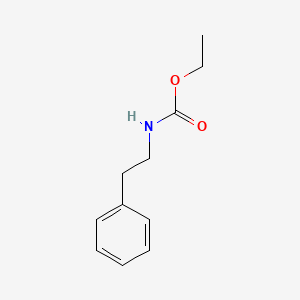
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
